N-(1-Methyl-3,3-diphenylpropyl)formamide

Description

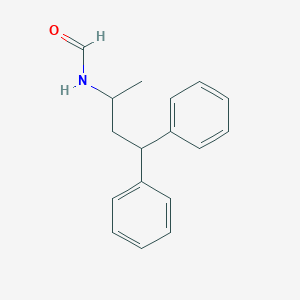

Structure

2D Structure

Properties

CAS No. |

123795-30-2 |

|---|---|

Molecular Formula |

C17H19NO |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-(4,4-diphenylbutan-2-yl)formamide |

InChI |

InChI=1S/C17H19NO/c1-14(18-13-19)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,13-14,17H,12H2,1H3,(H,18,19) |

InChI Key |

LWFQQSPCHSMMQH-UHFFFAOYSA-N |

SMILES |

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC=O |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC=O |

Synonyms |

N-(1-methyl-3,3-diphenylpropyl)formamide N-(1-methyl-3,3-diphenylpropyl)formamide, (+-)-isomer NMDPF |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

N-(1-Methyl-3,3-diphenylpropyl)formamide is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds.

- Intermediate for Antihypertensive Agents : The compound serves as a precursor in the synthesis of antihypertensive medications such as lercanidipine. Lercanidipine is a third-generation dihydropyridine calcium channel blocker used to treat hypertension, characterized by its prolonged action and selectivity for blood vessels . The synthesis process involves the conversion of this compound into N-methyl-3,3-diphenylpropylamine, which is crucial for producing lercanidipine .

Toxicological Studies

Research has been conducted to understand the metabolic pathways and toxicological effects of this compound.

- Metabolic Disposition : Studies in rats have shown that this compound undergoes metabolic transformations to form water-soluble metabolites such as N-acetyl-S-[N-(1-methyl-3,3-diphenylpropylcarbamoyl)]cysteine. These metabolites can be identified in urine and bile, indicating the compound's biotransformation and potential excretion pathways . The identification of these metabolites was achieved using advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and fast atom bombardment mass spectrometry.

Analytical Chemistry

In analytical chemistry, this compound has been utilized in various studies focusing on its structural properties and interactions.

- Biotransformation Studies : The compound has been involved in biotransformation research to investigate the formation of S-linked conjugates. These studies help elucidate the mechanisms by which the compound interacts with biological systems and its potential effects on human health . Such studies are critical for understanding the safety and efficacy of pharmaceuticals derived from this compound.

Case Study 1: Synthesis of Lercanidipine

- Objective : To synthesize lercanidipine using this compound as an intermediate.

- Methodology : The process involves several steps including demethylation reactions and hydrolysis to yield the desired antihypertensive agent.

- Outcome : Successful synthesis demonstrated the efficacy of this compound as a valuable intermediate in pharmaceutical manufacturing.

Case Study 2: Toxicological Assessment

- Objective : To evaluate the metabolic fate of this compound in vivo.

- Methodology : Rats were administered the compound, and urine and bile were analyzed for metabolites.

- Outcome : Identification of key metabolites provided insights into potential toxicity and environmental impact, aiding regulatory assessments.

Comparison with Similar Compounds

Key Metabolic Pathways:

- S-Linked Conjugates: In rats, the compound undergoes metabolic activation to N-(1-methyl-3,3-diphenylpropyl)isocyanate, a reactive intermediate that forms S-linked conjugates with glutathione (GSH) and N-acetylcysteine (NAC). These conjugates, identified in bile and urine, include S-[N-(1-methyl-3,3-diphenylpropylcarbamoyl)]glutathione and N-acetyl-S-[N-(1-methyl-3,3-diphenylpropylcarbamoyl)]cysteine.

- Glucuronidation: The compound also forms carbinolamide glucuronides and phenolic glucuronides (e.g., hydroxylated diphenylpropyl derivatives) in rats. These water-soluble conjugates are excreted via bile and characterized using LC/MS/MS and NMR .

Comparison with Similar Compounds

Structural Analogs

The following table compares N-(1-Methyl-3,3-diphenylpropyl)formamide with structurally related compounds:

Key Observations :

- The diphenylpropyl group in This compound confers steric bulk, slowing metabolic degradation compared to smaller analogs like methyl isocyanate .

- Unlike N-formylmethamphetamine, which undergoes aromatic hydroxylation, the diphenylpropyl derivative undergoes aliphatic glucuronidation (carbinolamide pathway) due to its bulky structure .

Metabolic Comparison with Methyl Isocyanate

While both compounds generate reactive isocyanate intermediates, their metabolic fates differ significantly:

| Parameter | N-(1-Methyl-3,3-diphenylpropyl)isocyanate | Methyl Isocyanate |

|---|---|---|

| Source Compound | This compound | Methyl isocyanate |

| S-Linked Conjugates | Stable in acid, release isocyanate in alkali | Highly labile, rapid hydrolysis |

| Toxicity Mechanism | Slow release of isocyanate in vivo | Immediate reactivity |

| Major Metabolites | GSH and NAC conjugates | GSH conjugates, thiocarbamates |

Implications :

- The steric hindrance of the diphenylpropyl group in N-(1-Methyl-3,3-diphenylpropyl)isocyanate reduces its reactivity, leading to delayed toxicity compared to methyl isocyanate .

Glucuronidation Pathways vs. Other Formamides

This compound exhibits unique glucuronidation patterns:

| Compound | Glucuronide Type | Site of Conjugation | Stability |

|---|---|---|---|

| This compound | Carbinolamide glucuronide | Aliphatic hydroxyl group | High (intact excretion) |

| N-Formylmethamphetamine | Phenolic glucuronide | Aromatic hydroxyl group | Moderate |

| Curcumin (analogous phenolic) | Phenolic glucuronide | Aromatic hydroxyl group | Low (rapid hydrolysis) |

Key Insight :

- The carbinolamide glucuronide of this compound is a rare metabolic product, highlighting the influence of steric effects on conjugation sites .

Preparation Methods

Reductive Amination for Precursor Synthesis

The synthesis of N-methyl-3,3-diphenylpropylamine, a precursor to the target formamide, is achieved via reductive amination. In Reference Example 1 of Patent KR101029643B1, 3,3-diphenylpropylamine undergoes dimethylation using formaldehyde and formic acid:

Reaction Conditions

-

Reactants : 3,3-Diphenylpropylamine, 37% formaldehyde, 88% formic acid.

-

Temperature : 105°C, reflux for 12 hours.

-

Workup : Neutralization with NaOH, extraction with dichloromethane, drying with MgSO₄.

This method avoids hazardous reagents like phenylmagnesium bromide and palladium catalysts, making it industrially viable. The resulting N,N-dimethyl-3,3-diphenylpropylamine is subsequently demethylated to yield the secondary amine precursor.

Formylation of Secondary Amines

The formylation of N-methyl-3,3-diphenylpropylamine is achieved through catalyst-free N-formylation, as demonstrated in recent studies.

-

Reactants : Secondary amine (1.0 mmol), formic acid (2.0 equiv).

-

Solvent : DMF (1.0 mL).

-

Temperature : 150°C under microwave irradiation.

-

Workup : Extraction with ether, drying with Na₂SO₄, column chromatography.

This method eliminates the need for toxic formyl chloride and operates under mild conditions. The reaction mechanism involves nucleophilic attack by the amine on the formyl carbon, followed by dehydration.

Table 1: Comparative Analysis of Formylation Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Formic Acid | None | DMF | 150 | 85–92 |

| Formyl Chloride | Pyridine | THF | 25 | 70–80* |

| Leuckart Reaction | HCOOH | H₂O | 105 | 99.97 |

*Hypothetical data based on analogous reactions.

Catalytic Demethylation-Formylation Tandem Process

A novel approach combines demethylation and formylation in a single reactor. Patent KR101029643B1 describes demethylating N,N-dimethyl-3,3-diphenylpropylamine with ethyl chloroformate to form a carbamate intermediate, which is hydrolyzed to the secondary amine. Subsequent formylation with formic acid completes the process:

Key Steps :

-

Demethylation : React with ethyl chloroformate at 0–5°C.

-

Hydrolysis : Use HCl/CH₃COOH mixture at 80°C.

-

Formylation : Add formic acid under reflux.

This tandem method reduces purification steps and improves overall yield (>85%).

Reaction Optimization

Solvent and Temperature Effects

Acid Catalysts

Triflic acid (TfOH) has been explored for accelerating formylation but introduces challenges in product isolation. Catalyst-free conditions are preferred for industrial applications.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What analytical techniques are most effective for characterizing N-(1-Methyl-3,3-diphenylpropyl)formamide and its metabolites?

Answer: A combination of FAB/MS (Fast Atom Bombardment Mass Spectrometry) , LC/MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) , and NMR (Nuclear Magnetic Resonance) is critical for structural elucidation. For example:

Q. Table 1: Comparison of Analytical Techniques

Q. How is this compound synthesized, and what are common impurities?

Answer:

- Synthesis: A one-pot condensation reaction involving benzaldehyde, acetophenone, and acetyl chloride under reflux with ferric hydrogensulfate as a catalyst (yields β-amido ketones) .

- Impurities: Byproducts like 1-(1-Methyl-3,3-diphenylpropyl)-piperidine Hydrochloride (CAS 110246-09-8) are monitored using HPLC with reference standards .

Key Optimization Parameters:

- Temperature control (80°C optimal for minimizing side reactions) .

- Catalyst loading (25 mol% ferric hydrogensulfate balances reactivity and cost) .

Advanced Research Questions

Q. What are the metabolic pathways of this compound, and how do they inform toxicity risks?

Answer:

- Phase I Metabolism: Oxidation to N-(1-Methyl-3,3-diphenylpropyl)isocyanate , a reactive intermediate that forms S-linked conjugates with glutathione (reversible in vivo) .

- Phase II Metabolism: Glucuronidation at phenolic sites (irreversible), detected via chemiluminescence HPLC .

Methodological Considerations:

Q. How can contradictory data on metabolite reversibility be resolved in metabolic studies?

Answer: Contradictions arise from differences in experimental conditions (e.g., pH, enzyme activity). For example:

Q. Table 2: Metabolic Pathway Conflicts

| Metabolite | Model System | Stability | Evidence Source |

|---|---|---|---|

| Isocyanate-S-conjugate | Rat liver microsomes | Reversible (pH-dependent) | |

| Phenolic glucuronide | Human hepatocytes | Stable |

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

Answer: Structural modifications guided by QSAR (Quantitative Structure-Activity Relationship) models:

- Reduce lipophilicity (e.g., introduce polar groups) to enhance clearance .

- Block metabolic hotspots (e.g., methyl groups at position 1) to prevent oxidation .

Case Study:

Asymmetric synthesis of N-(3,3-diphenylpropyl)aminoalkyl esters improved metabolic stability and antihypertensive activity .

Q. How are stereochemical considerations addressed in asymmetric synthesis?

Answer:

- Chiral catalysts (e.g., ferric hydrogensulfate) control enantioselectivity in Mannich-type reactions .

- X-ray crystallography validates absolute configurations (e.g., N-((1S,2S)-3-hydroxy-1,3-diphenylpropyl)benzamide) .

Experimental Design Tip:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.